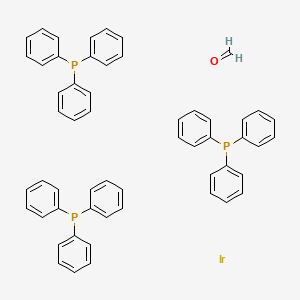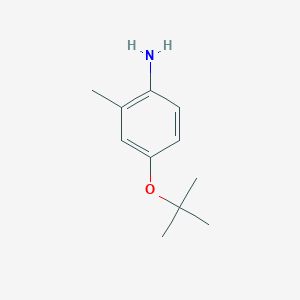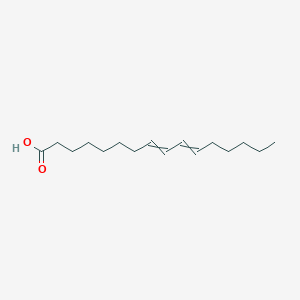![molecular formula C22H18ClNO4S B12518354 (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)
(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound that features a thiophene ring substituted with a chlorine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Thiophene Functionalization: The thiophene ring is chlorinated using reagents like N-chlorosuccinimide (NCS) under mild conditions to introduce the chlorine atom at the 3-position.
Fmoc Protection: The amino acid moiety is protected using Fmoc chloride in the presence of a base such as sodium carbonate to form the Fmoc-protected amino acid.
Coupling Reaction: The chlorinated thiophene and the Fmoc-protected amino acid are coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at various positions, such as the reduction of the Fmoc group using piperidine to yield the free amino acid.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Piperidine, lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Free amino acid, deprotected thiophene derivatives
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom
Scientific Research Applications
Chemistry
In organic synthesis, (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations.
Biology
The compound’s amino acid moiety makes it a potential candidate for peptide synthesis and modification. It can be incorporated into peptides to study protein interactions and functions.
Medicine
Due to its structural complexity, this compound may serve as a lead compound in drug discovery. Its various functional groups allow for the exploration of different biological activities and interactions with molecular targets.
Industry
In material science, the compound can be used to create novel materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its amino acid moiety and thiophene ring. The Fmoc group can be removed to expose the active amino acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Another compound with a chlorinated functional group, used in surface modification and material science.
Thiophene derivatives: Compounds with similar thiophene rings, used in organic electronics and pharmaceuticals.
Uniqueness
What sets (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid apart is its combination of a thiophene ring, a chlorine substituent, an Fmoc-protected amino acid, and its potential for diverse applications in various fields. This unique structure allows for a wide range of chemical reactions and modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C22H18ClNO4S |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
(2R)-3-(3-chlorothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H18ClNO4S/c23-18-9-10-29-20(18)11-19(21(25)26)24-22(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1 |
InChI Key |
LCRAHVGLFGFUDO-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CS4)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CS4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


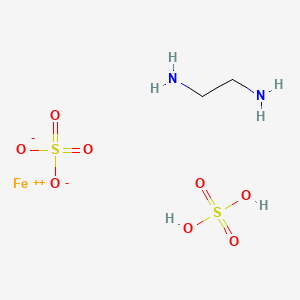
![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)
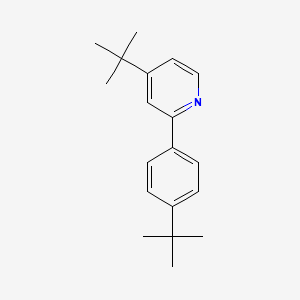
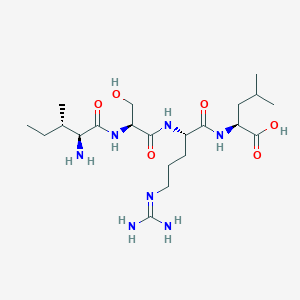
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
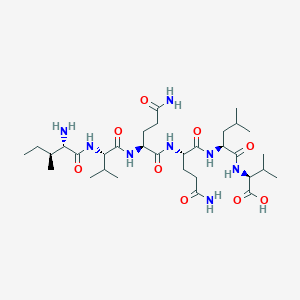
![Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate](/img/structure/B12518307.png)
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
![3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B12518329.png)
![2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B12518341.png)
